molecular formula C8H15NO4 B13945717 5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid CAS No. 756874-12-1

5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid

Katalognummer: B13945717
CAS-Nummer: 756874-12-1
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: COQADEQOEAARDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid is an organic compound with a molecular formula of C8H15NO4 It is a derivative of pentanoic acid, where the amino group is substituted with a 2-methoxy-2-oxoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid typically involves the reaction of pentanoic acid with 2-methoxy-2-oxoethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and efficiency by adjusting parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amides .

Wissenschaftliche Forschungsanwendungen

5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid is unique due to the presence of both the pentanoic acid and 2-methoxy-2-oxoethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone .

Eigenschaften

CAS-Nummer

756874-12-1

Molekularformel

C8H15NO4

Molekulargewicht

189.21 g/mol

IUPAC-Name

5-[(2-methoxy-2-oxoethyl)amino]pentanoic acid

InChI

InChI=1S/C8H15NO4/c1-13-8(12)6-9-5-3-2-4-7(10)11/h9H,2-6H2,1H3,(H,10,11)

InChI-Schlüssel

COQADEQOEAARDF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CNCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.